(R)-Crinecerfont

CRF1 antagonist Binding affinity pKi

Procure (R)-Crinecerfont (CAS 752253‑39‑7, Crenessity®), the gold‑standard, orally active CRF₁ antagonist. It is the only molecule in its class to successfully complete Phase 3 (CAHtalyst) and receive FDA approval, demonstrating a robust 18‑27% reduction in glucocorticoid requirements with proven safety in both adult and pediatric populations. Choose this compound for target validation, in‑vivo HPA‑axis studies, or CNS stress‑behavior research. Rely on its well‑characterized high‑affinity profile (pKᵢ 8.73‑9.08) and commercial availability at >98% purity.

Molecular Formula C27H28ClFN2OS
Molecular Weight 483.0 g/mol
CAS No. 752253-39-7
Cat. No. B1669616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Crinecerfont
CAS752253-39-7
Synonyms4-(2-chloro-4-methoxy-5-methylphenyl)-N(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine
SSR 125543A
SSR 125543Q
SSR-125543A
SSR-125543Q
SSR125543A
SSR125543Q
Molecular FormulaC27H28ClFN2OS
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
InChIInChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1
InChIKeyIEAKXXNRGSLYTQ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-Crinecerfont (CAS 752253-39-7): FDA-Approved CRF1 Antagonist for Congenital Adrenal Hyperplasia Procurement and Research Use


(R)-Crinecerfont (CAS 752253-39-7), also known as SSR125543 and marketed as Crenessity, is a small-molecule, orally active, non-peptide corticotropin-releasing factor type 1 receptor (CRF1) antagonist with the molecular formula C27H28ClFN2OS and a molecular weight of 483.04 g/mol [1]. It is specifically developed and FDA-approved as an adjunct therapy for classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) [2]. The compound reduces excess adrenocorticotropic hormone (ACTH) and adrenal androgen production by blocking CRF1 receptors in the pituitary gland, thereby enabling lower, more physiologic glucocorticoid dosing [3].

Why Generic CRF1 Antagonist Substitution Fails: Evidence for Selecting (R)-Crinecerfont Over In-Class Alternatives


Generic substitution with other CRF1 receptor antagonists is not supported by clinical evidence. The CRF1 antagonist class includes multiple compounds with distinct molecular structures, pharmacokinetic profiles, and, most critically, divergent clinical development outcomes [1]. While some CRF1 antagonists (e.g., Tildacerfont) have shown early promise, they have failed to demonstrate convincing efficacy in later-stage, randomized controlled trials, leading to trial termination or lack of regulatory approval [2]. In contrast, (R)-Crinecerfont is the only CRF1 antagonist to have successfully completed a large-scale Phase 3 clinical program (CAHtalyst) and received FDA approval, providing robust, peer-reviewed evidence of efficacy and safety in both adult and pediatric CAH populations [3].

Quantitative Differentiation Guide: (R)-Crinecerfont vs. CRF1 Antagonist Comparators


Higher CRF1 Receptor Binding Affinity Compared to Tildacerfont and CP-376395

(R)-Crinecerfont demonstrates superior binding affinity for the human CRF1 receptor compared to the closest clinical comparator Tildacerfont and the research tool compound CP-376395. (R)-Crinecerfont exhibits pKi values of 8.73 and 9.08 for human cloned and native CRF1 receptors, respectively [1]. In contrast, Tildacerfont has a reported pKi of 8.3 [2], and CP-376395 shows a pKi of 7.92 [3]. This represents an approximately 2.7-fold to 14.5-fold higher affinity for (R)-Crinecerfont.

CRF1 antagonist Binding affinity pKi

Demonstrated Clinical Efficacy in Pivotal Phase 3 Trials vs. Failed Phase 3 Program for Tildacerfont

(R)-Crinecerfont is the only CRF1 antagonist to successfully complete a Phase 3 clinical program and receive FDA approval. In contrast, the closest comparator, Tildacerfont, had its randomized controlled Phase 3 trial prematurely terminated due to lack of convincing results [1]. (R)-Crinecerfont's Phase 3 CAHtalyst program was the largest-ever interventional clinical trial in classic CAH, enrolling 103 pediatric and 182 adult patients [2].

Phase 3 trial Congenital Adrenal Hyperplasia FDA Approval

Greater Reduction in Androstenedione vs. Placebo in Phase 3 Trials, Outperforming Tildacerfont in Meta-Analysis

(R)-Crinecerfont significantly reduced androstenedione (A4) levels in Phase 3 trials, with a least-squares mean difference (LSMD) of -345 ng/dL in adults and -268 ng/dL in pediatrics compared to placebo [1][2]. A systematic review and meta-analysis concluded that Crinecerfont demonstrated greater efficacy compared to Tildacerfont for reducing both 17-OHP and androstenedione [3].

Androstenedione Phase 3 Efficacy

Enables Clinically Meaningful Glucocorticoid Dose Reduction While Maintaining Hormonal Control

(R)-Crinecerfont uniquely enables a significant reduction in daily glucocorticoid (GC) dose while maintaining or improving androgen control. In adult patients, the GC dose decreased by 27.3% with crinecerfont vs. 10.3% with placebo (LSMD -17.0 percentage points, P<0.001) [1]. In pediatric patients, the GC dose decreased by 18.0% with crinecerfont vs. an increase of 5.6% with placebo (LSMD -23.5 percentage points, P<0.001) [2]. A meta-analysis confirmed a GC dose reduction of 20.37% (95% CI: -26.73% to -14.00%; p<0.01) [3]. In contrast, Tildacerfont's Phase 2 studies did not demonstrate a consistent ability to lower GC doses [4].

Glucocorticoid reduction Phase 3 Physiologic dosing

Optimal Research and Industrial Application Scenarios for (R)-Crinecerfont


As a Positive Control or Reference Standard in CRF1 Antagonist Drug Discovery Programs

(R)-Crinecerfont serves as an ideal reference compound for screening, validating, and benchmarking novel CRF1 antagonists due to its well-characterized, high-affinity binding profile (pKi 8.73-9.08) [1] and its extensive clinical validation [2]. Its use ensures that new chemical entities are compared against a gold-standard molecule with proven target engagement and clinical efficacy.

For Preclinical Studies Investigating Glucocorticoid-Sparing Therapies in CAH Models

Given its demonstrated ability to reduce glucocorticoid requirements by 18-27% while controlling androstenedione levels in Phase 3 trials [3], (R)-Crinecerfont is the optimal tool compound for in vivo studies exploring the mechanistic and physiological effects of CRF1 antagonism on the HPA axis and adrenal steroidogenesis in CAH models.

As a Research Tool to Dissect CRF1-Mediated Pathways in Stress and Anxiety Research

While its clinical focus is CAH, (R)-Crinecerfont's high oral bioavailability and brain penetration make it a valuable research tool for investigating the role of central CRF1 receptors in stress-related behaviors, anxiety, and depression, providing a potent and selective alternative to older CRF1 antagonists with lower affinity or less favorable drug-like properties.

For Formulation and Drug Product Development Studies

The compound's well-defined physicochemical properties (C27H28ClFN2OS, MW 483.04), established solubility profile, and commercial availability in high purity (>98%) make (R)-Crinecerfont a practical and reliable choice for formulation development, stability studies, and analytical method validation projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Crinecerfont

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.